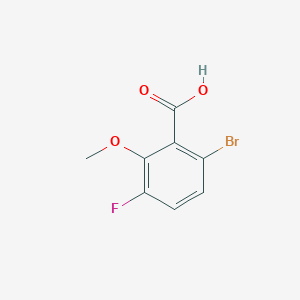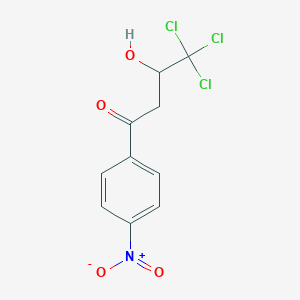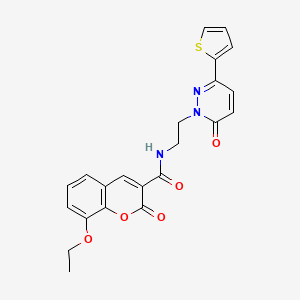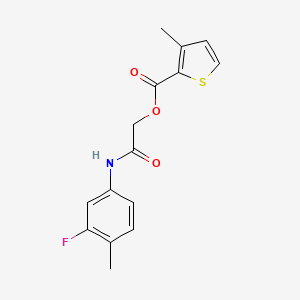
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O4S2 and its molecular weight is 416.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Photodynamic Therapy
Research has shown that derivatives of benzenesulfonamide, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been synthesized and characterized for their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy, specifically for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Role as Chlorinating Agents
N-chloro-N-methoxybenzenesulfonamide has been highlighted for its utility as a chlorinating reagent. It has been used to chlorinate various organic compounds, including phenols, anisoles, and aromatic amines, yielding chlorinated products in good to high yields. This suggests potential applications in synthetic chemistry and drug development for compounds with similar functional groups (Pu, Li, Lu, & Yang, 2016).
Potential in Pro-Drug Systems
The compound's structural similarity to derivatives explored for pro-drug systems, like 5-nitrofuran-2-ylmethyl derivatives, indicates its potential for biomimetic reduction in hypoxic conditions. Such derivatives have been investigated for selectively releasing therapeutic drugs in solid tumors, suggesting that similar compounds could be designed for targeted drug delivery (Berry, Watson, Whish, & Threadgill, 1997).
Antimicrobial Applications
Sulfonamide derivatives have been synthesized and evaluated for antimicrobial activity. Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates have shown significant antimicrobial activity against various strains of bacteria and fungi. This underscores the potential of sulfonamide derivatives, including the compound , in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, & Patel, 2010).
Environmental Impact and Soil Interaction
Studies on sulfonamide derivatives, such as chlorsulfuron, have provided insights into their environmental impact, particularly their soil persistence and mobility. Understanding the transport characteristics of such compounds through soil columns can inform their environmental risk assessment and management practices (Veeh, Inskeep, Roe, & Ferguson, 1994).
Propiedades
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-17-3-2-14(10-15(17)18)26(21,22)19-11-16(13-4-7-24-12-13)20-5-8-25-9-6-20/h2-4,7,10,12,16,19H,5-6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLIYJXYWLRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)



![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)



![N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2734234.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea](/img/structure/B2734235.png)

